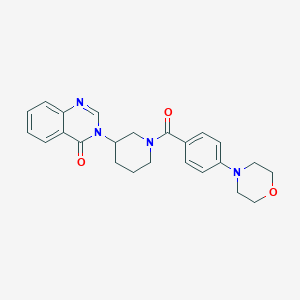

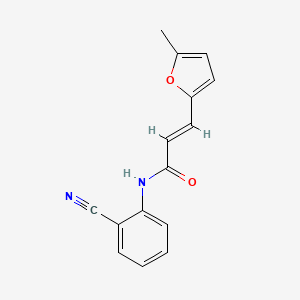

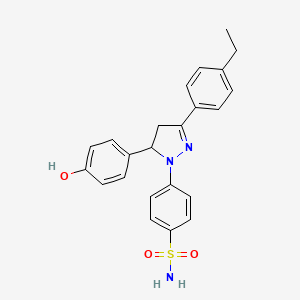

![molecular formula C20H19FN4O B3013225 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108311-24-4](/img/structure/B3013225.png)

7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. This class of compounds is known for its potential biological activities, which makes them a subject of interest in medicinal chemistry. The presence of a fluorobenzyl moiety suggests potential interactions with biological targets, possibly affecting the pharmacokinetic properties of the compound.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported, involving high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as multistep reactions starting with suitable precursors, followed by cyclization and substitution reactions to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by a fused bicyclic system. The presence of a fluorine atom on the benzyl moiety could influence the electronic distribution and molecular conformation, potentially affecting the binding affinity to biological targets. X-ray crystallography or computational methods like molecular docking could be used to elucidate the precise molecular conformation and interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups attached to the core structure. The amino group in the 7-position could undergo various reactions, such as acylation or alkylation, to yield a range of derivatives with different properties. The fluorine atom on the benzyl group could also influence the reactivity of the compound, making it a site for nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heterocyclic rings suggests it would exhibit typical properties of aromatic compounds, such as stability and planarity. The fluorine atom could increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The compound's solubility, melting point, and stability could be determined experimentally to facilitate its use in further biological studies .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

- A series of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds with structural similarity to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrated potent cytotoxic effects in vitro against certain human breast cell lines, specifically MCF-7 (ER+) and MDA 468 (ER-) (Hutchinson et al., 2001).

Neuropeptide S Antagonist Activity

- 7-Substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, closely related to the compound , were identified as potent antagonists of Neuropeptide S, indicating potential therapeutic applications in related disorders (Zhang et al., 2008).

Synthesis and Biological Evaluation

- Novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives were synthesized, indicating the compound's relevance in chemical synthesis and its potential biological activities. Such derivatives have shown a range of pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).

Cytotoxicity Against Cancer Cells

- The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown that these compounds could inhibit the growth of certain cancer cells, such as A549 lung cancer cells, in a dose- and time-dependent manner (Zhang et al., 2008).

GPR39 Agonist Activity

- Kinase inhibitors structurally akin to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one were found to be novel GPR39 agonists. This suggests the compound's potential role in modulating G protein–coupled receptors, which are crucial in various physiological processes (Sato et al., 2016).

Synthesis and Chemical Properties

- The compound's structural class has been involved in the synthesis of various pyrazolo[1,5-a]pyrazine derivatives using one-pot protocols, illustrating its utility in the facile synthesis of heterocyclic compounds (Zaremba et al., 2013).

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methylamino]-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-13-2-6-15(7-3-13)17-10-18-20(26)23-12-19(25(18)24-17)22-11-14-4-8-16(21)9-5-14/h2-10,19,22H,11-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMJAJJRNOQQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

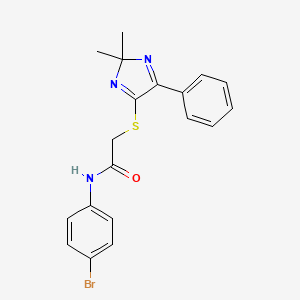

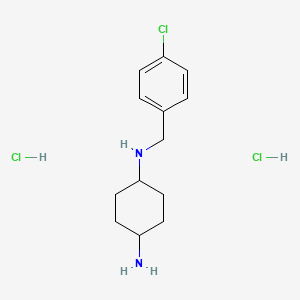

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)

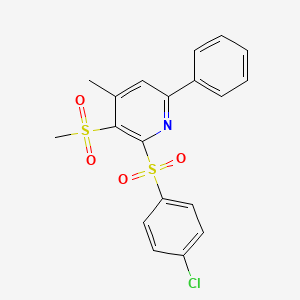

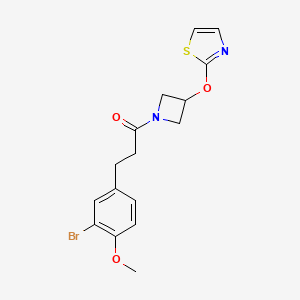

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

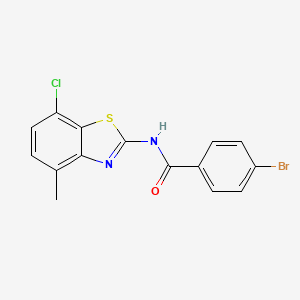

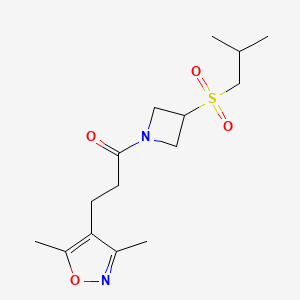

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)